molecular formula C10H11N3 B13045374 5,6,7,8-Tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridin-2-amine

5,6,7,8-Tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridin-2-amine

Cat. No.: B13045374
M. Wt: 173.21 g/mol
InChI Key: RLUBCJZULUSMBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Overview 5,6,7,8-Tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridin-2-amine (CAS 1342810-86-9) is a high-purity chemical compound offered for research purposes. This complex tricyclic molecule features a fused cyclopenta[4,5]pyrrolo[2,3-b]pyridine core, which is a scaffold of significant interest in medicinal chemistry and organic synthesis . With a molecular formula of C 10 H 11 N 3 and a molecular weight of 173.22 g/mol, this amine-functionalized heterocycle serves as a valuable building block for the development of novel biologically active compounds. Research Applications and Value The core structure of this compound is a key motif in pharmaceutical research. The pyrrolo[2,3-b]pyridine (7-azaindole) system is a well-known bioisostere of purines, making it a privileged scaffold in the design of kinase inhibitors . Related compounds based on this structure have shown promising activity in therapeutic areas such as oncology, with some derivatives progressing to become FDA-approved drugs . This specific 2-amine derivative is a versatile synthetic intermediate, ideal for further functionalization via cross-coupling reactions or as a precursor for generating diverse chemical libraries for screening . Researchers can utilize this compound to explore structure-activity relationships (SAR) and develop new inhibitors targeting various enzymes and receptors. Intended Use and Handling This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) before use and handle the compound in a appropriately controlled laboratory environment. All information provided is for informational purposes only.

Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

7,9-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-10-amine

InChI

InChI=1S/C10H11N3/c11-9-5-4-7-6-2-1-3-8(6)12-10(7)13-9/h4-5H,1-3H2,(H3,11,12,13)

InChI Key

RLUBCJZULUSMBG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)NC3=C2C=CC(=N3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridin-2-amine typically involves multicomponent reactions. One efficient protocol involves the reaction of alkyl isocyanides, dialkyl but-2-ynedioates, and 5,6-unsubstituted 1,4-dihydropyridines in refluxing acetonitrile. This reaction proceeds without the need for a catalyst and results in high yields and high diastereoselectivity .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the multicomponent reaction approach mentioned above can be scaled up for industrial applications. The use of readily available starting materials and the absence of a catalyst make this method attractive for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 5,6,7,8-Tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5,6,7,8-Tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridin-2-amine is primarily based on its ability to interact with various molecular targets. The nitrogen atoms within its structure can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand. This compound can modulate the activity of enzymes or receptors by binding to their active sites, thereby influencing biochemical pathways .

Comparison with Similar Compounds

    Cyclopenta[4,5]pyrrolo[2,3-B]pyridine: Shares a similar core structure but lacks the tetrahydro modification.

    Pyrrolo[2,3-B]pyridine: A simpler structure with fewer rings, used in various chemical syntheses.

Biological Activity

5,6,7,8-Tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridin-2-amine is a nitrogen-containing heterocyclic compound that has garnered interest due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies, supported by diverse research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C10H11NC_{10}H_{11}N with a molecular weight of 173.21 g/mol. The compound features a complex bicyclic structure that is synthesized through various methods, including multicomponent reactions involving isocyanides and dihydropyridines in refluxing acetonitrile. This method has shown high yields and diastereoselectivity in producing polyfunctionalized derivatives .

Antimicrobial Activity

Research indicates that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For instance, certain derivatives of this compound have demonstrated moderate activity against various bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 25 to 50 μg/mL compared to standard antibiotics like ciprofloxacin .

Hypolipidemic Effects

Recent studies have highlighted the hypolipidemic effects of certain derivatives. Compounds derived from this structure have been shown to significantly lower serum total cholesterol (TC) and triglycerides (TG) levels in hyperlipidemic rats. For example:

  • Compound 5 reduced TC by approximately 19.45%.
  • Compound 6 lowered TG levels by 28.77%, outperforming the standard drug gemfibrozil .

Antioxidant Activity

The antioxidant potential of these compounds has also been evaluated. Some derivatives exhibited notable radical scavenging activity, contributing to their potential therapeutic applications in oxidative stress-related conditions .

Study on Antimicrobial Properties

A study focused on the antimicrobial efficacy of various pyrrole derivatives found that compound 2 showed an MIC value comparable to ciprofloxacin against Staphylococcus aureus. This suggests that modifications to the tetrahydrocyclopenta structure can enhance antimicrobial potency.

Study on Lipid Profile Modulation

In another investigation involving hyperlipidemic rats treated with different derivatives of the compound, it was observed that compounds 5 and 6 significantly improved lipid profiles by increasing high-density lipoprotein (HDL) levels while reducing low-density lipoprotein (LDL) levels. This dual action indicates their potential use in managing cardiovascular diseases associated with dyslipidemia .

Summary of Findings

Activity Type Compound Effect Comparison
AntimicrobialCompound 2MIC = 25 μg/mL against S. aureusComparable to ciprofloxacin
HypolipidemicCompound 5TC reduction = 19.45%More effective than gemfibrozil
AntioxidantCompound 259% inhibition of radical scavengingHighest among tested compounds

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